N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide
Description
N-((1R,3s,5S)-8-Azabicyclo[3.2.1]octan-3-yl)isobutyramide (CAS 376348-67-3) is a bicyclic amine derivative with the molecular formula C18H26N2O and a molecular weight of 286.41 g/mol . Its structure features an isobutyramide group attached to the 3-position of the 8-azabicyclo[3.2.1]octane core, with a benzyl substituent at the 8-position . The compound is stored at 2–8°C under dry conditions, indicating sensitivity to temperature and moisture .
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C11H20N2O/c1-7(2)11(14)13-10-5-8-3-4-9(6-10)12-8/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t8-,9+,10? |
InChI Key |
SLKKGJKMTXLHIT-ULKQDVFKSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1C[C@H]2CC[C@@H](C1)N2 |
Canonical SMILES |
CC(C)C(=O)NC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide typically involves the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through various methods, including cyclization reactions.
Introduction of the Isobutyramide Group: This step involves the reaction of the azabicyclo[3.2.1]octane core with isobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyramide group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclo[3.2.1]octane derivatives.
Scientific Research Applications
Medicinal Chemistry
Mechanism of Action
The compound's structure enables it to interact with various biological targets, particularly neurotransmitter receptors associated with the central nervous system (CNS). Its bicyclic nature suggests potential interactions with dopamine and serotonin pathways, which are critical in neuropharmacology .
Potential Therapeutic Uses
- CNS Disorders : Given its interaction with neurotransmitter systems, this compound may be explored for treating conditions such as depression and anxiety disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of bicyclic compounds can exhibit antimicrobial properties. N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide may also possess similar activities against various bacterial strains .
Pharmacological Research
Anticancer Properties
Research into the anticancer potential of compounds related to this compound is ongoing. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating a need for further investigation into this compound's efficacy in cancer therapy .
Antitubercular Activity
Studies have shown that related compounds can inhibit vital mycobacterial enzymes involved in tuberculosis pathogenesis. This suggests that this compound may also be evaluated for antitubercular activity .
Synthesis and Chemical Properties
The synthesis of this compound typically involves several synthetic routes starting from simpler organic molecules. Common methods include:
| Step | Description |
|---|---|
| Cyclization | Formation of the bicyclic core through cyclization reactions |
| Substitution | Introduction of the benzyl group via nucleophilic substitution |
| Amide Coupling | Addition of the isobutyramide group through an amide coupling reaction |
The biological activity of this compound has been characterized by its interaction with various biological targets:
Central Nervous System Activity
Research indicates that compounds with similar structures can modulate neurotransmitter receptor activity, which may lead to therapeutic effects in CNS disorders.
Antimicrobial Studies
Preliminary investigations into the antimicrobial properties suggest that this compound may inhibit bacterial growth effectively.
Mechanism of Action
The mechanism of action of N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The 8-azabicyclo[3.2.1]octane scaffold is common among several analogs, but substituents at the 3- and 8-positions significantly influence properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Azabicyclo Derivatives
Functional and Pharmacological Insights
- Stability and Formulation: highlights compatibility testing of the 8-methyl analog with pharmaceutical additives, suggesting its use in oral or injectable formulations .
Biological Activity
N-((1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide (CAS No. 376348-67-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a selective kappa opioid receptor antagonist. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 286.41 g/mol |
| Melting Point | 138-140 °C |
| LogP | 3.283 |
| Density | 1.09 g/cm³ (Predicted) |
Structural Characteristics
This compound features a bicyclic structure that contributes to its interaction with biological targets, particularly in the central nervous system.
Pharmacological Profile
The compound has been primarily studied for its action as a kappa opioid receptor antagonist. Kappa receptors are involved in pain modulation and have implications in the treatment of various conditions including depression and substance abuse disorders.
Selective Kappa Opioid Receptor Antagonism
Research indicates that modifications to the azabicyclo structure can enhance selectivity and potency at the kappa opioid receptor. For instance, a study demonstrated that certain analogs exhibited IC values in the low nanomolar range for kappa receptors while maintaining low affinity for mu and delta receptors, which is crucial for minimizing side effects associated with opioid therapies .
Structure-Activity Relationship (SAR)
The SAR studies on related compounds suggest that specific substitutions on the bicyclic core can significantly influence receptor binding affinity and selectivity. For example:
- Cyclohexylurea Substitution: Enhanced selectivity for kappa receptors was observed when a cyclohexylurea moiety was introduced .
- Alkyl Chain Variations: Variations in alkyl chain length and branching also impacted biological activity, indicating that fine-tuning these substituents could optimize therapeutic profiles.
Preclinical Studies
In preclinical models, this compound demonstrated potential in reducing pain without the adverse effects commonly associated with traditional opioids. One study reported that administration of this compound resulted in significant analgesic effects comparable to standard treatments but with reduced risk of addiction .
Comparative Analysis
A comparative study of several azabicyclo derivatives highlighted that this compound showed superior efficacy in modulating pain pathways while exhibiting a favorable safety profile compared to other opioid receptor modulators .
Q & A
What are the key synthetic pathways for N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide, and how can stereochemical purity be optimized?
Basic : The compound is synthesized via functionalization of the 8-azabicyclo[3.2.1]octane core. A common approach involves coupling isobutyramide to the bicyclic amine intermediate, as seen in derivatives like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide .
Advanced : Stereochemical control requires chiral resolution techniques (e.g., chiral HPLC) or enantioselective synthesis. For example, intermediates like (1R,5S)-8-azabicyclo[3.2.1]octan-3-one are resolved using asymmetric hydrogenation or enzymatic methods, ensuring >99% diastereomeric excess .
How can researchers validate the structural configuration of this compound and its intermediates?
Basic : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular connectivity. For example, the bicyclic scaffold’s proton environment is distinct in NMR, with characteristic peaks for the isobutyramide moiety .
Advanced : X-ray crystallography resolves absolute stereochemistry. Studies on analogs like (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one validate spatial arrangements via crystallographic data .
What methodologies are used to assess biological activity, and how do structural modifications impact potency?
Basic : Receptor binding assays (e.g., radioligand displacement) screen for activity at targets like 5-HT₄ or cannabinoid receptors. For example, BIMU analogs with similar bicyclic scaffolds show partial agonism at 5-HT₄ receptors .
Advanced : Structure-activity relationship (SAR) studies involve systematic substitutions. Modifying the isobutyramide group or bicyclic core (e.g., benzyl substitution at N-8) alters pharmacokinetic properties, as seen in Janus kinase inhibitors .
How should researchers address contradictions in reported biological data for this compound?
Advanced : Discrepancies may arise from stereochemical impurities or assay conditions. Replicate studies using enantiomerically pure batches (e.g., ≥95% HPLC purity) and standardized protocols (e.g., fixed incubation times) are critical . Cross-validate findings with orthogonal assays (e.g., functional cAMP vs. binding assays) .
What stability challenges are associated with this compound, and how can they be mitigated?
Advanced : The compound’s stability in formulations depends on excipient compatibility. Compatibility testing with basic additives (e.g., magnesium oxide) prevents degradation under humidity, as demonstrated for structurally related 4-amino-5-chloro-N-bicyclo benzamides . Accelerated stability studies (40°C/75% RH for 6 months) assess long-term storage .
How can in silico modeling guide the design of derivatives with enhanced activity?
Advanced : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like cannabinoid receptors. For analogs such as RTI-371, computational models correlate substituent bulk (e.g., 4-chlorophenyl) with receptor affinity . Pharmacophore modeling identifies critical hydrogen-bonding motifs (e.g., isobutyramide carbonyl) .
What analytical techniques are recommended for quantifying metabolic byproducts or degradation pathways?
Advanced : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards tracks metabolic transformations. For example, oxidation of the bicyclic amine or hydrolysis of the amide bond can be monitored .
How do researchers reconcile low synthetic yields reported in early-stage studies?
Advanced : Optimize reaction conditions (e.g., solvent polarity, temperature). For instance, coupling reactions in methanol at room temperature improved yields (93%) for (1R,5S)-8-azabicyclo intermediates . Purification via flash chromatography or recrystallization enhances purity .
What strategies are used to study enantiomer-specific biological effects?
Advanced : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) and test individually in vitro/in vivo. For example, (1R,3r,5S)- vs. (1S,3s,5R)-enantiomers of related compounds show divergent receptor activation profiles .
How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
Advanced : Use CRISPR/Cas9-engineered cell lines (e.g., receptor knockouts) to isolate target-specific effects. Intracellular electrophysiology (e.g., patch-clamp) evaluates functional impacts on ion channels, as applied to 5-HT₄-mediated slow EPSPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
